molecular formula C23H25N3O4S B2394575 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide CAS No. 862763-59-5

1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2394575
CAS No.: 862763-59-5
M. Wt: 439.53
InChI Key: KEKSXMCTOIBKHS-UHFFFAOYSA-N
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Description

1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, an oxazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the tolyl group via a Friedel-Crafts alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers or coatings with specific properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(p-Tolyl)-4-methyloxazol-5-yl)piperidine-4-carboxamide
  • 1-(2-(p-Tolyl)-4-chloroxazol-5-yl)piperidine-4-carboxamide
  • 1-(2-(p-Tolyl)-4-bromoxazol-5-yl)piperidine-4-carboxamide

Uniqueness

1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is unique due to the presence of the tosyl group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide is a derivative of piperidine that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • A piperidine ring, which is known for its versatility in medicinal chemistry.
  • A tosyloxazole moiety that may contribute to its biological activity.
  • A p-tolyl group that enhances lipophilicity and can influence the compound's interaction with biological targets.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of piperidine function as effective tubulin inhibitors, disrupting mitotic processes in cancer cells. This mechanism is crucial for their potential use as chemotherapeutic agents .

The proposed mechanism of action for this class of compounds includes:

  • Tubulin Inhibition : Compounds like this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Target Engagement : High-throughput screening has identified similar piperidine derivatives as inhibitors of soluble epoxide hydrolase, suggesting a role in modulating metabolic pathways relevant to cancer progression .

Study 1: Antiproliferative Activity

A study conducted on various piperidine derivatives demonstrated that those with a tosyl group showed enhanced antiproliferative activity against prostate cancer cell lines. The compound exhibited an IC50 value in the low nanomolar range (e.g., 120 nM), indicating potent activity .

Study 2: In Vivo Efficacy

In vivo studies using animal models have also highlighted the efficacy of similar compounds in reducing tumor size and improving survival rates. These studies suggest that the incorporation of specific substituents, such as the p-tolyl group, can significantly enhance pharmacokinetic properties and bioavailability .

Data Table

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
SolubilitySoluble in DMSO
IC50 (Antiproliferative)120 nM
Primary MechanismTubulin inhibition

Properties

IUPAC Name

1-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-15-3-7-18(8-4-15)21-25-22(31(28,29)19-9-5-16(2)6-10-19)23(30-21)26-13-11-17(12-14-26)20(24)27/h3-10,17H,11-14H2,1-2H3,(H2,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKSXMCTOIBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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